{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
Overview
Description
{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine (FDP) is an organic compound with a molecular formula of C11H15FN2. It is a member of the pyrrolidine family and is a key intermediate in the synthesis of pharmaceuticals. FDP is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to drug development.
Scientific Research Applications
Synthesis and Chemical Properties
- Fluorine-Containing Compounds Synthesis : Research focused on synthesizing new fluorine-containing pyrrolyl- and indolyl-substituted 1,3-benzothiazin-4-ones, demonstrating the compound's utility in producing high-yield fluorinated organic molecules, which are crucial for developing pharmaceuticals and agrochemicals (Nosova et al., 2019).
- Fluorescent Probes for CO2 Detection : A study introduced fluorescent probes based on the pyrrole core for real-time monitoring of low carbon dioxide levels, indicating the compound's potential in environmental monitoring and biological applications (Wang et al., 2015).
- 1,3-Dipolar Cycloaddition Reactions : The synthesis of 2-fluoro-4,5-dihydropyrroles via the reaction of difluorocarbene with N-substituted ketone imines showcases the compound's application in creating novel pyrrole derivatives (Novikov et al., 2005).
Biological Activities
- Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, related structurally to the pyrrole derivatives, were synthesized to evaluate their biological activities, highlighting the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).
- GPR39 Agonists Discovery : Research identified novel GPR39 agonists, demonstrating the compound's relevance in pharmaceutical research, particularly in understanding zinc's role as an allosteric modulator in G protein–coupled receptor activation (Sato et al., 2016).
Material Science Applications
- Electron Transport Layer in Solar Cells : A novel electron transport layer was developed using conjugated polyelectrolytes for polymer solar cells, indicating the compound's contribution to improving renewable energy technologies' efficiency (Kim et al., 2014).
properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c1-10-7-13(8-16)11(2)17(10)9-12-3-5-14(15)6-4-12/h3-7H,8-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLAGPAABMDFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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